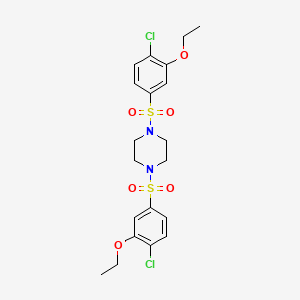
6-Methoxy-3-(2-methoxybenzyl)-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-(2-methoxybenzyl)-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(2-methoxybenzyl)-1,2-benzoxazole typically involves the condensation of 2-aminophenol with 2-methoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(2-methoxybenzyl)-1,2-benzoxazole undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoxazole ring can be reduced to form benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of benzoxazoline derivatives.
Substitution: Formation of halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
6-Methoxy-3-(2-methoxybenzyl)-1,2-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(2-methoxybenzyl)-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-benzoxazolinone: Another benzoxazole derivative with similar structural features.
2-Methoxybenzoxazole: Lacks the methoxybenzyl group but shares the benzoxazole core.
3-Methyl-2-benzoxazolinone: Similar in structure but with a methyl group instead of a methoxybenzyl group.
Uniqueness
6-Methoxy-3-(2-methoxybenzyl)-1,2-benzoxazole is unique due to the presence of both methoxy and methoxybenzyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
6-methoxy-3-[(2-methoxyphenyl)methyl]-1,2-benzoxazole |
InChI |
InChI=1S/C16H15NO3/c1-18-12-7-8-13-14(17-20-16(13)10-12)9-11-5-3-4-6-15(11)19-2/h3-8,10H,9H2,1-2H3 |
InChI Key |
WNRIVQAQCDKMHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B12189440.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12189441.png)
![4-({[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid](/img/structure/B12189452.png)
![{[5-(2-Fluorophenyl)furan-2-yl]methyl}({2-[(morpholin-4-yl)methyl]phenyl}methyl)amine](/img/structure/B12189455.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B12189456.png)
![1-Methyl-4-(4-methylpiperidyl)pyrazolo[5,4-d]pyrimidine](/img/structure/B12189460.png)
![3-Methyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12189468.png)
![N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12189481.png)
![(3Z)-1-(2-chlorobenzyl)-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12189488.png)
![(7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12189500.png)
amine](/img/structure/B12189511.png)
![N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B12189525.png)
![Ethyl 2-{[(quinolin-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12189533.png)

